molecular formula C9H13N5O3 B8703140 1,3-Propanediol, 2-[(2-amino-9H-purin-9-yl)methoxy]- CAS No. 89419-23-8

1,3-Propanediol, 2-[(2-amino-9H-purin-9-yl)methoxy]-

Cat. No. B8703140
CAS RN: 89419-23-8
M. Wt: 239.23 g/mol
InChI Key: WVDCJUSYASXINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04609662

Procedure details

A mixture of 0.844 g (1.88 mM) of 2-amino-9-[(2-benzoyloxyl-1-(benzoyloxymethyl)ethoxy)methyl]-9H-purine and 100 ml of a 40% aqueous methylamine solution was stirred at room temperature for 30 minutes. The mixture was flash evaporated to a yellow oil which was then washed with water. The aqueous layer was then extracted twice with methylene chloride. The aqueous layer containing the product was then flash evaporated to a light yellow oil. Recrystallization of the oil in hot acetonirile yielded the title compound as an analytically pure ivory solid, mpt. 148°-151°.
Name
2-amino-9-[(2-benzoyloxyl-1-(benzoyloxymethyl)ethoxy)methyl]-9H-purine
Quantity
0.844 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][O:12][CH:13]([CH2:24][O:25]C(=O)C2C=CC=CC=2)[CH2:14][O:15]C(=O)C2C=CC=CC=2)=[CH:4][N:3]=1.CN>>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([N:6]=[CH:7][N:8]2[CH2:11][O:12][CH:13]([CH2:14][OH:15])[CH2:24][OH:25])=[CH:4][N:3]=1

Inputs

Step One
Name
2-amino-9-[(2-benzoyloxyl-1-(benzoyloxymethyl)ethoxy)methyl]-9H-purine
Quantity
0.844 g
Type
reactant
Smiles
NC1=NC=C2N=CN(C2=N1)COC(COC(C1=CC=CC=C1)=O)COC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to a yellow oil which
WASH
Type
WASH
Details
was then washed with water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted twice with methylene chloride
ADDITION
Type
ADDITION
Details
The aqueous layer containing the product
CUSTOM
Type
CUSTOM
Details
flash evaporated to a light yellow oil
CUSTOM
Type
CUSTOM
Details
Recrystallization of the oil in hot acetonirile

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC=C2N=CN(C2=N1)COC(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.